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Introduction

LY3381916 is an orally available, potent, and selective inhibitor of indoleamine 2,3-
dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1]
[2] IDO1 is a well-documented mediator of immunosuppression in the tumor microenvironment,
making it a compelling target for cancer immunotherapy.[1][2] LY3381916 exhibits a novel
mechanism of action by binding to the newly synthesized, heme-free apo-IDO1, thereby
preventing its maturation and enzymatic activity.[1] This technical guide provides a
comprehensive overview of the in vivo pharmacokinetics of LY3381916, compiling available
data from preclinical and clinical studies to inform ongoing research and development efforts.

Preclinical Pharmacokinetics

Preclinical studies have been instrumental in characterizing the pharmacokinetic profile of
LY3381916 and guiding its clinical development. While specific quantitative data from these
studies are not extensively published, key qualitative findings and modeling results have been
reported.

Key Findings from Preclinical Studies:

e Pharmacodynamic Modeling: Preclinical pharmacokinetic/pharmacodynamic (PK/PD)
modeling has suggested that once-daily (QD) oral administration of LY3381916 has the
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potential to maintain over 90% inhibition of IDO1 activity over a 24-hour period.[3]

o Central Nervous System (CNS) Penetration: Studies in rodent models have indicated that
LY3381916 exhibits significant penetration of the central nervous system.[4]

Further detailed preclinical pharmacokinetic parameters in common animal models such as
mice, rats, and dogs are not publicly available at this time.

Clinical Pharmacokinetics

The primary source of human pharmacokinetic data for LY3381916 is a Phase | clinical trial
(NCT03343613). This study evaluated the safety, tolerability, and pharmacokinetics of
LY3381916 administered as a monotherapy and in combination with the anti-PD-L1 antibody,
LY3300054, in patients with advanced solid tumors.[5][6]

Study Design and Dosing

Patients in the dose-escalation portion of the trial received oral doses of LY3381916 ranging
from 60 mg to 600 mg once daily, as well as a 240 mg twice-daily (BID) regimen.[5][6] The
recommended Phase Il dose for the combination therapy was established at 240 mg once
daily.[5][6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of LY3381916 in humans
as reported in the abstract of the Phase I clinical trial.

Parameter Value Population

Patients with advanced solid
Clearance (CL) 12 L/h .
umors

i . Patients with advanced solid
Mean Terminal Half-life (t%%) ~6 hours
tumors

Data obtained from a conference abstract of the NCT03343613 clinical trial.

Key Observations from the Clinical Trial:
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o Dose Proportionality: The study observed that increases in drug exposure were proportional
to the administered dose.[7]

e Monotherapy vs. Combination Therapy: There were no apparent differences in the
pharmacokinetics of LY3381916 when administered as a monotherapy compared to its
administration in combination with an anti-PD-L1 antibody.[7]

e Pharmacodynamic Effects: At the recommended Phase Il dose of 240 mg once daily in
combination with a PD-L1 inhibitor, LY3381916 produced maximal inhibition of IDO1 activity
in both plasma and tumor tissue.[5][6]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are not fully available in
the public domain. However, based on standard practices in pharmacokinetic analysis, the
following methodologies are likely to have been employed.

Preclinical Studies (General Methodology)

e Animal Models: Standard laboratory animal models such as mice, rats, and/or dogs would
have been used.

e Drug Administration: LY3381916 would have been administered orally, and potentially
intravenously to determine absolute bioavailability.

o Sample Collection: Serial blood samples would be collected at various time points post-dose.

o Bioanalysis: A validated high-performance liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method would have been used to quantify the concentration of LY3381916 in
plasma or serum.

o Pharmacokinetic Analysis: Non-compartmental analysis would have been used to determine
key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of
distribution, and half-life.

Clinical Trial (NCT03343613) Protocol Outline

» Study Design: Phase |, open-label, dose-escalation study.
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o Patient Population: Patients with advanced solid tumors.

 Interventions: Oral LY3381916 as monotherapy or in combination with intravenous
LY3300054.

e Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points after
drug administration to characterize the concentration-time profile of LY3381916.

» Bioanalytical Method: A validated bioanalytical method, likely LC-MS/MS, was used to
measure plasma concentrations of LY3381916.

e Pharmacokinetic Analysis: Standard pharmacokinetic software was used to calculate
parameters such as clearance and terminal half-life.

Signaling Pathway and Experimental Workflow
IDO1 Signaling Pathway

The following diagram illustrates the role of IDO1 in the tumor microenvironment and the
mechanism of action of LY3381916.
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Caption: Mechanism of IDO1-mediated immune suppression and its inhibition by LY3381916.
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General Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.
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Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.

Conclusion

LY3381916 is a potent and selective IDOL1 inhibitor with a novel mechanism of action. The
available human pharmacokinetic data from the Phase | clinical trial indicate a clearance of 12
L/h and a terminal half-life of approximately 6 hours, with dose-proportional exposure.
Preclinical modeling suggests that once-daily dosing is sufficient to maintain significant IDO1
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inhibition. While detailed quantitative preclinical pharmacokinetic data and comprehensive
experimental protocols are not yet publicly available, the existing information provides a solid
foundation for understanding the in vivo behavior of LY3381916. Further publication of
preclinical and detailed clinical pharmacokinetic data will be crucial for the continued
development and optimal clinical application of this promising cancer immunotherapy agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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